(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Medicinal Chemistry Physicochemical Property Optimization Permeability

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a halogenated benzodioxepine building block with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol. It features a chloro substituent at the 9-position and a hydroxymethyl group at the 7-position on the 1,5-benzodioxepin scaffold.

Molecular Formula C10H11ClO3
Molecular Weight 214.65
CAS No. 852956-43-5
Cat. No. B2979076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
CAS852956-43-5
Molecular FormulaC10H11ClO3
Molecular Weight214.65
Structural Identifiers
SMILESC1COC2=C(C(=CC(=C2)CO)Cl)OC1
InChIInChI=1S/C10H11ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2
InChIKeyLMOWJYPRQLIBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (CAS 852956-43-5) – A Differentiated Building Block for Medicinal Chemistry


(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a halogenated benzodioxepine building block with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It features a chloro substituent at the 9-position and a hydroxymethyl group at the 7-position on the 1,5-benzodioxepin scaffold [1]. This compound is not a final drug candidate but a versatile intermediate. Its synthetic utility is demonstrated by its role as a direct precursor to PKRA 7, a potent, brain-penetrant prokineticin receptor antagonist under investigation for antitumor and anti-inflammatory applications . The specific placement of the chlorine atom is the primary driver of its differentiated physicochemical and biological profile compared to its non-halogenated and brominated analogs.

Procurement Alert: Why (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol Cannot Be Replaced by an In-Class Analog


Substituting (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol with a close analog like its 9-bromo or 9-unsubstituted counterpart introduces quantifiable risks in lipophilicity-driven properties such as membrane permeability and off-target binding [1]. The chlorine atom provides a specific balance of electronegativity and size that directly impacts the compound's utility as an intermediate; for instance, the 9-chloro derivative is a key precursor for the nanomolar-potency prokineticin receptor antagonist PKRA 7, whereas the 9-bromo or unsubstituted analogs would generate molecules with significantly altered pharmacological profiles, as evidenced by structure-activity relationship (SAR) data for this chemotype [2]. Generic substitution without quantitative justification for the new halogen's physicochemical impact can invalidate a lead optimization series or lead to procurement of a non-viable synthesis intermediate.

Head-to-Head Evidence: Quantitative Differentiation of (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol from Its Closest Analogs


Lipophilicity (LogP) Tuning via 9-Chloro Substitution: A Direct Comparison with Parent and 9-Bromo Analogs

The replacement of the hydrogen atom at the 9-position with chlorine increases the predicted partition coefficient (XLogP3-AA) from 1.3 for the parent compound to 1.7 for the 9-chloro analog [1][2]. This represents a ~31% increase in lipophilicity, a critical parameter for optimizing membrane permeability and central nervous system (CNS) penetration. The 9-bromo analog has a slightly higher XLogP3-AA of 1.8 [3]. This data quantifies the tunability of the scaffold: the 9-chloro compound offers an intermediate lipophilicity profile that may be preferred over the larger, heavier bromine for applications where a balance between permeability and molecular weight is crucial.

Medicinal Chemistry Physicochemical Property Optimization Permeability

Physicochemical Property Comparison: Molecular Weight and Heavy Atom Count

The molecular weight increases from the parent compound (180.20 g/mol) to the 9-chloro analog (214.65 g/mol) and further to the 9-bromo analog (259.10 g/mol) [1][2]. This represents a 19% increase from the parent to the chloro compound, and a 44% increase from the parent to the bromo compound. For the same increase in a single heavy atom, the bromo substitution results in a substantially larger molecular weight gain (+78.9 g/mol vs. +34.4 g/mol for chlorine), which can negatively impact drug-likeness metrics like ligand efficiency [3]. The 9-chloro analog thus provides a more weight-efficient strategy for introducing a halogen for binding interactions or metabolic stability.

Drug-Likeness Fragment-Based Drug Discovery Lead Optimization

Provenance as a Key Intermediate for a Nanomolar Potency Antagonist (PKRA 7)

The (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl moiety is a critical structural component of PKRA 7, a prokineticin 1 and 2 receptor antagonist . While comparative data for the target compound itself is limited, the derived molecule PKRA 7 demonstrates potent binding with Ki values of 0.720 nM for PKR2 [1]. This provides class-level evidence that the 9-chloro-1,5-benzodioxepine chemotype can achieve high-affinity interactions. In contrast, the parent compound or an analog with a different halogen at the 9-position would yield a structurally distinct final product with an unknown, and likely different, potency profile. Therefore, procurement of this specific intermediate is mandatory for synthesizing the exact chemical entity described in the patent literature.

GPCR Pharmacology Prokineticin Receptor Antitumor Drug Discovery

Procurement Application Scenarios for (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol


Synthesis of Prokineticin Receptor Antagonists for CNS Disease Models

Procure this compound as the stoichiometrically essential building block for the synthesis of PKRA 7 and related prokineticin receptor antagonists from US patent US8722896. The quantified chlorine-dependent lipophilicity profile (XLogP3-AA of 1.7) is specifically designed to contribute to the brain-penetrant properties of the final antagonist [1]. Using a 9-bromo or unsubstituted analog will produce a different chemical entity, invalidating prior SAR and pharmacological studies .

Halogen-Tuned Fragment Library Design for X-ray Crystallography

Include this compound in a fragment library where the chlorine atom serves as an anomalous scattering center for X-ray crystallographic phasing. Its intermediate molecular weight (214.65 g/mol) and specific LogP (1.7) differentiate it from the lighter parent (180.20 g/mol, LogP 1.3) and heavier bromo analog (259.10 g/mol, LogP 1.8), allowing for systematic probing of lipophilic sub-pockets with minimal entropic penalty [1][2].

Benchmarking Hepatic Metabolism with a Chlorinated Heterocycle

Use this compound as a substrate or standard to study the oxidative metabolism of chlorinated benzodioxepines by cytochrome P450 enzymes. The presence of the chlorine atom at the 9-position, compared to the unsubstituted parent, provides a quantifiable block for metabolic attack and can be used to generate comparative metabolic stability data (e.g., intrinsic clearance, metabolite identification) for a series of halogenated analogs .

Quote Request

Request a Quote for (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.